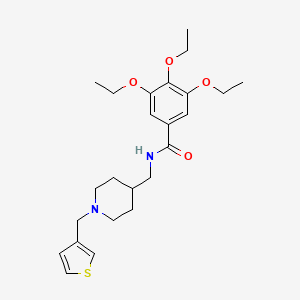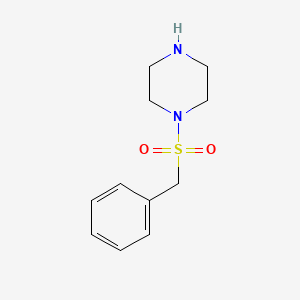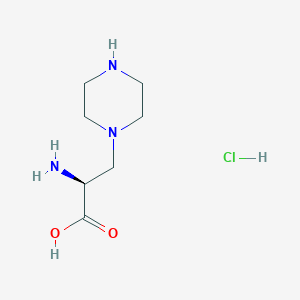
4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BITC-MBP and belongs to the family of isothiocyanates. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables such as broccoli, cauliflower, and kale. BITC-MBP is synthesized from the reaction of 4-methylbenzylamine and 4-isothiocyanatopyrazole, and its chemical structure is shown in Figure 1.
Aplicaciones Científicas De Investigación
Anticancer Properties
4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole derivatives have been explored for their anticancer properties. The compound has been utilized in the synthesis of novel thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives. These derivatives have been evaluated for their in vitro anticancer activity against Ehrlich ascites carcinoma cells (EAC), with some showing promising results compared to reference drugs (El-Gaby et al., 2017).
Synthesis and Structural Characterization
The compound is essential in the methylation of 5-Amino-3-methylthio-1H-pyrazole derivatives, which are critical building blocks for a wide variety of pyrazole derivatives. The methylation process and the resulting products' structural characteristics, including isomer ratios, have been extensively studied, providing insights into the chemistry of pyrazole derivatives (Ren et al., 2010).
Corrosion Inhibition
This compound derivatives have been evaluated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid. The derivatives showed a significant reduction in corrosion rate, and their efficiency increased with concentration, offering potential applications in industrial corrosion protection (Herrag et al., 2007).
Crystal Structure Analysis
The structural analysis of various this compound derivatives has been conducted using techniques like X-ray crystallography. These studies provide insights into the molecular structures, hydrogen bonding, and electronic structure of the compounds, contributing to a deeper understanding of their chemical properties and potential applications in material sciences (Portilla et al., 2007).
Catalytic Applications
Certain this compound derivatives have been utilized in the synthesis of metal complexes used as pre-catalysts in cross-coupling reactions. These complexes, with various substituents on the pyrazole ring, can fine-tune the electrophilic and steric properties of the catalysts, showing effectiveness in reactions like Suzuki–Miyaura cross-coupling reactions (Ocansey et al., 2018).
Propiedades
IUPAC Name |
4-isothiocyanato-1-[(4-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-10-2-4-11(5-3-10)7-15-8-12(6-14-15)13-9-16/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGZTVBBKKIOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2424530.png)

![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide](/img/structure/B2424533.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2424536.png)
![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)

![3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2424545.png)


![3,5-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2424550.png)

